molecular formula C9H7BrN2S B060479 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole CAS No. 163798-92-3

4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole

Cat. No.: B060479
CAS No.: 163798-92-3
M. Wt: 255.14 g/mol
InChI Key: DGHQOPZIGDRUIT-UHFFFAOYSA-N
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Description

4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole is a versatile and high-value chemical building block specifically designed for advanced research applications, particularly in medicinal chemistry and materials science. Its core structure integrates a 1,2,3-thiadiazole heterocycle, a privileged scaffold known for its diverse biological activities, with a reactive benzyl bromomethyl group. The bromomethyl moiety serves as a potent electrophilic center, enabling facile functionalization through classic nucleophilic substitution reactions (e.g., with amines, thiols, and azides) or metal-catalyzed cross-couplings such as Suzuki or Heck reactions. This makes it an indispensable precursor for the synthesis of more complex molecular architectures, including targeted covalent inhibitors, bioconjugates, and functionalized polymers.

Properties

IUPAC Name

4-[4-(bromomethyl)phenyl]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-5-7-1-3-8(4-2-7)9-6-13-12-11-9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHQOPZIGDRUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380092
Record name 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole
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Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163798-92-3
Record name 4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163798-92-3
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Record name 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,2,3-Thiadiazol-4-yl)benzyl bromide
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Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The thiadiazole ring is commonly synthesized via cyclization of thiosemicarbazides. For example, reacting 4-bromomethylbenzaldehyde with thiosemicarbazide forms a thiosemicarbazone intermediate, which undergoes oxidative cyclization using ferric chloride (FeCl₃) or polyphosphoric acid (PPA) to yield the thiadiazole core. This method, adapted from 1,3,4-thiadiazole syntheses, achieves yields of 60–75% under reflux conditions in ethanol or dimethylformamide (DMF). Key variables include:

  • Acid Catalyst : PPA enhances cyclization efficiency by dehydrating intermediates, while sulfuric acid favors slower but cleaner reactions.

  • Temperature : Optimal cyclization occurs at 80–100°C, with higher temperatures accelerating byproduct formation.

Hurd-Mori Reaction Adaptations

The Hurd-Mori reaction, traditionally used for 1,2,3-thiadiazoles, involves hydrazines and carbon disulfide (CS₂). For 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole, 4-bromomethylphenylhydrazine reacts with CS₂ in hydrochloric acid (HCl) to form the thiadiazole ring. This method, though less commonly documented for brominated derivatives, offers a direct route with moderate yields (50–65%) and requires stringent control over stoichiometry to prevent polysulfide byproducts.

Introduction of the Bromomethyl Group

Direct Bromination of Methyl-Substituted Precursors

Post-cyclization bromination of 4-methylphenyl-1,2,3-thiadiazole using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under UV light achieves regioselective bromomethylation. For instance, refluxing in carbon tetrachloride (CCl₄) for 12 hours yields 70–80% product, though competing ring bromination necessitates careful monitoring.

Bromomethyl Precursors in Cyclization Reactions

Incorporating the bromomethyl group during thiadiazole formation simplifies synthesis. 4-Bromomethylbenzaldehyde thiosemicarbazide, when cyclized with sulfur monochloride (S₂Cl₂) in DMF, directly yields the target compound. This one-pot method, adapted from patent literature, achieves 85% purity after steam distillation and petroleum ether extraction.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
DMF0–207892
Ethanol806588
CCl₄607085

Dimethylformamide (DMF) enhances solubility of sulfur halides and intermediates, enabling reactions at lower temperatures (0–20°C) and reducing side reactions. Ethanol, while cost-effective, necessitates higher temperatures, leading to partial decomposition of the bromomethyl group.

Catalysts and Halogenating Agents

  • Sulfur Monochloride (S₂Cl₂) : Preferred for its dual role as a cyclizing agent and chlorine source, enabling concurrent ring formation and halogenation.

  • Ferric Chloride (FeCl₃) : Catalyzes oxidative cyclization but requires neutralization post-reaction to prevent corrosion.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Thiosemicarbazide Cyclization7590High regioselectivityRequires toxic PPA
Hurd-Mori Reaction6085Simple reagentsLow yield due to polysulfides
Direct Bromination8088Avoids pre-functionalized precursorsCompeting ring bromination
One-Pot Synthesis8592Fewer purification stepsHigh cost of sulfur monochloride

The one-pot synthesis utilizing S₂Cl₂ in DMF emerges as the most efficient, balancing yield and purity while minimizing intermediate isolation . However, scalability is hindered by the reagent’s cost and handling hazards.

Mechanism of Action

The mechanism by which 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole exerts its effects is largely dependent on its interaction with biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The thiadiazole ring can interact with metal ions or other molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

4-[4-((4-Bromobenzyl)oxy)Phenyl]-1,2,3-Thiadiazole (5a) and 4-[4-((4-Chlorobenzyl)oxy)Phenyl]-1,2,3-Thiadiazole (5b)

  • Structural Differences : Compound 5a has a 4-bromobenzyloxy group, while 5b substitutes bromine with chlorine.
  • Biological Activity: Both compounds exhibit antimicrobial activity against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Salmonella typhimurium) bacteria. However, 5a (bromine) shows slightly higher efficacy due to the heavier halogen’s enhanced lipophilicity and membrane penetration .
  • Synthetic Routes : Synthesized via nucleophilic substitution of 4-(4-hydroxyphenyl)-1,2,3-thiadiazole with 4-bromo- or 4-chlorobenzyl bromide under basic conditions .

5-(2,4-Dibromophenyl)-1,2,3-Thiadiazole (93)

  • Structural Differences : Features a 2,4-dibromophenyl group directly attached to the thiadiazole ring.
  • Biological Activity : Demonstrates potent anti-HIV-1 activity (EC₅₀ = 0.0364 µM), outperforming reference drugs like nevirapine (EC₅₀ = 0.208 µM). The 2,4-dibromo substitution maximizes antiviral potency by optimizing steric and electronic interactions with viral targets .

Heteroatom Substitution: Selenium vs. Sulfur

4-[4-((4-Bromobenzyl)oxy)Phenyl]-1,2,3-Selenadiazole (6a)

  • Structural Differences : Replaces sulfur in the thiadiazole ring with selenium.
  • Biological Activity : Selenadiazoles generally exhibit lower antimicrobial activity compared to thiadiazoles (e.g., 5a vs. 6a) due to selenium’s reduced electronegativity and altered pharmacokinetics. However, they may offer unique redox properties useful in anticancer applications .

Functional Group Modifications

4-[4-(Oxiran-2-ylmethoxy)Phenyl]-1,2,3-Thiadiazole

  • Structural Differences : Substitutes bromomethyl with an epoxide (oxirane) group.
  • Applications : The epoxide enables ring-opening reactions for polymer synthesis or further functionalization, contrasting with the bromomethyl group’s role in alkylation .

Key Findings and Implications

Substituent Effects : Bromine substituents enhance bioactivity (e.g., antimicrobial, antiviral) compared to chlorine or hydrogen, likely due to increased lipophilicity and halogen bonding .

Ring Heteroatoms : Selenium substitution reduces antimicrobial potency but may expand applications in redox-active therapies .

Synthetic Versatility : Bromomethyl and epoxide groups enable diverse derivatization pathways, underscoring the compound’s utility in drug discovery .

Biological Activity

4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a bromomethyl group and a phenyl group. Its molecular formula is C8H8BrN3S\text{C}_8\text{H}_8\text{BrN}_3\text{S} with a molecular weight of approximately 255.13 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen atoms.
  • Bromomethyl Group : Enhances reactivity and potential interactions with biological targets.
  • Phenyl Group : Contributes to the compound's lipophilicity and biological activity.

The unique configuration of this compound suggests it may exhibit diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including compounds structurally similar to this compound. For instance:

  • A study reported that various thiadiazole derivatives demonstrated significant anti-proliferative effects against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The IC50 values for some derivatives were as low as 2.44 µM against LoVo cells .
  • The mechanism of action appears to involve the induction of apoptosis in cancer cells, which may be mediated through interactions with specific cellular pathways .
CompoundCell LineIC50 (µM)Effect
2gLoVo2.44High anti-proliferative effect
2gMCF-723.29Moderate anti-proliferative effect

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

  • In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents .
  • The presence of the bromomethyl group may enhance interactions with bacterial enzymes or receptors involved in cell wall synthesis or metabolism .

Case Studies

  • Anticancer Evaluation : A recent investigation into various thiadiazole derivatives demonstrated that compound 2g significantly reduced cell viability in LoVo cells after both 24-hour and 48-hour treatments. This study underscores the importance of structural modifications in enhancing anticancer activity .
  • Antimicrobial Testing : In another study focusing on the synthesis of novel thiadiazole derivatives, compounds were tested against multi-drug resistant bacterial strains using agar well diffusion methods. The results indicated effective inhibition against Staphylococcus aureus and Bacillus subtilis .

Scientific Research Applications

Biological Activities

Research indicates that 4-[4-(Bromomethyl)Phenyl]-1,2,3-thiadiazole exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown potential efficacy against various cancer models. Thiadiazole derivatives are noted for their ability to decrease cell viability in human cancer cells, including leukemia and solid tumors .
  • Antibacterial Properties : The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromomethyl group may enhance its interaction with biological targets, increasing efficacy .
  • Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • A study published in PMC reviewed various thiadiazole derivatives and their anticancer activities across multiple cancer models. It noted that compounds similar to this compound showed decreased viability in human cancer cells .
  • Another research article emphasized the broad spectrum of biological activities exhibited by thiadiazoles and their derivatives, including antiviral and insecticidal properties .

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvation effects or membrane permeability using force fields like CHARMM .
  • QSAR Modeling : Corrogate electronic descriptors (e.g., logP, polarizability) with bioactivity data from .

How should researchers address contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?

Q. Advanced

  • Control Experiments : Replicate assays under identical conditions (pH, temperature, cell line passage number).
  • Purity Verification : Re-characterize batches via HPLC-MS to rule out degradation products .
  • Meta-Analysis : Compare substituent effects across studies (e.g., vs. 7) to identify trends in halogenated vs. methoxy-substituted analogs .

What role do steric and electronic effects of substituents play in modulating this compound’s reactivity?

Q. Advanced

  • Steric Effects : Bulky groups (e.g., 4-methylphenyl in ) may hinder π-π stacking in enzyme pockets, reducing activity .
  • Electronic Effects : Electron-withdrawing groups (e.g., Br) increase electrophilicity of the thiadiazole ring, enhancing covalent binding .
  • Hammett Analysis : Quantify substituent effects using σ values to predict reaction rates or binding affinities .

What strategies improve synthetic yield and scalability for gram-scale production?

Q. Advanced

  • Catalyst Optimization : Use Pd(PPh₃)₄/CuI systems () to accelerate cross-coupling steps .
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining yield .
  • Workflow Automation : Employ continuous-flow reactors for precise control of temperature and reagent mixing .

How can synergistic effects with other pharmacophores (e.g., triazoles, benzimidazoles) enhance bioactivity?

Q. Advanced

  • Hybridization : Design conjugates with triazole moieties () to exploit dual-target inhibition .
  • In Silico Screening : Use tools like Schrödinger’s Phase to identify synergistic partners via fragment-based docking .

What crystallographic techniques are essential for resolving this compound’s 3D structure?

Q. Advanced

  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and solve structures using SHELXL () .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H···S contacts) to understand packing motifs .

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